molecular formula C8H11N3OS B13981603 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one

1-(4-Methyl-thiazol-2-YL)-piperazin-2-one

Cat. No.: B13981603
M. Wt: 197.26 g/mol
InChI Key: GYIKSVFMHHNFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-thiazol-2-YL)-piperazin-2-one is a useful research compound. Its molecular formula is C8H11N3OS and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)piperazin-2-one

InChI

InChI=1S/C8H11N3OS/c1-6-5-13-8(10-6)11-3-2-9-4-7(11)12/h5,9H,2-4H2,1H3

InChI Key

GYIKSVFMHHNFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2CCNCC2=O

Origin of Product

United States

General Context of Piperazin 2 One and Thiazole Scaffolds in Medicinal Chemistry Research

The scientific rationale for investigating a hybrid compound like 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one is firmly rooted in the extensive and successful history of its core components in drug discovery.

The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, recognized as a "wonder nucleus" in medicinal chemistry. globalresearchonline.net It is a privileged scaffold present in numerous pharmacologically important molecules, valued for its ability to engage in hydrogen bonding, dipole-dipole, and π-π stacking interactions with biological targets. bohrium.com Thiazole derivatives have been reported to possess a vast spectrum of biological activities, making them a focal point of research for decades. bohrium.comwisdomlib.org This includes applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. globalresearchonline.netwisdomlib.orgnih.gov The structural versatility of the thiazole ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of the resulting compounds to create new molecules with enhanced potency and improved safety profiles. globalresearchonline.netbohrium.com

Similarly, the piperazin-2-one (B30754) moiety, a six-membered saturated ring with two nitrogen atoms and a carbonyl group, is a crucial building block in pharmaceutical research. The broader piperazine (B1678402) scaffold is found in a significant number of FDA-approved drugs, where it is often incorporated to improve physicochemical properties such as aqueous solubility and bioavailability. nih.govmdpi.comnih.gov The piperazin-2-one structure specifically offers a rigid backbone that can correctly orient substituents for optimal interaction with target proteins. nih.gov Furthermore, piperazine and its derivatives are well-documented as key structural components in a multitude of kinase inhibitors, a critical class of drugs in oncology and immunology. nih.govresearchgate.nettandfonline.comtandfonline.com

Evolution of Structural Motifs Leading to the Investigation of 1 4 Methyl Thiazol 2 Yl Piperazin 2 One Derivatives

The conceptual leap from studying individual scaffolds to investigating hybrid molecules is a deliberate and strategic evolution in drug design. This approach, often termed molecular hybridization, involves covalently linking two or more distinct pharmacophoric units to create a single molecule with the potential for an enhanced or entirely new biological activity profile. The investigation of 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one and its derivatives is a direct result of this design principle.

The rationale is multifaceted:

Multi-Target Affinity: A hybrid molecule may interact with multiple biological targets simultaneously, which can be particularly advantageous in treating complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov

Synergistic Activity: The combined scaffolds may produce a synergistic effect, where the biological activity of the hybrid is greater than the sum of its individual components.

Improved Pharmacokinetics: One moiety can be used to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of the other, more active pharmacophore. nih.gov

Novelty and Patentability: The creation of new chemical entities by combining known scaffolds allows for the exploration of novel intellectual property.

The literature provides numerous examples where the fusion of thiazole (B1198619) and piperazine (B1678402) rings has yielded compounds with significant biological activity, validating the investigation into the this compound framework.

Thiazole-Piperazine Hybrid ClassInvestigated Biological ActivityRationale for HybridizationReference
Thiazolylhydrazine-Piperazine DerivativesAntinociceptive (Pain Relief)Combines the known CNS-related effects of thiazoles with the piperazine scaffold common in CNS drugs to target the opioidergic system. nih.gov
Thiazole-Clubbed Piperazine DerivativesMulti-target agents for Alzheimer's DiseaseDesigned to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid aggregation simultaneously. nih.gov
Piperazine Tethered Thiazole CompoundsAntiplasmodial (Anti-malaria)Leverages the drug-like properties of both thiazole and piperazine rings, which are found in many approved therapeutics. mdpi.com
Quinolin-2(1H)-one bearing Thiazole-Piperazine HybridsAntiproliferative (Anticancer) via VEGFR-2 InhibitionIntegrates three known anticancer pharmacophores to create potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
Imidazo[2,1-b]Thiazole based Sulfonyl PiperazinesCarbonic Anhydrase II InhibitorsMerges the imidazothiazole core with a sulfonyl piperazine moiety to achieve selective inhibition of a specific enzyme isoform. nih.gov

Significance and Research Trajectory of 1 4 Methyl Thiazol 2 Yl Piperazin 2 One in Contemporary Chemical Biology

Retrosynthetic Analysis and Key Precursor Identification for this compound

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the N-C bond between the piperazinone nitrogen and the thiazole ring. This bond is a key linkage formed between two distinct heterocyclic systems. This disconnection strategy leads to two primary precursors: piperazin-2-one and a suitable 2-substituted-4-methylthiazole.

The piperazin-2-one (A) represents the six-membered saturated nitrogen heterocycle, while the 4-methyl-thiazol-2-yl moiety (B) is the aromatic heterocyclic component. The thiazole precursor would require a leaving group at the 2-position, such as a halogen (e.g., bromine or chlorine), to facilitate a cross-coupling reaction with the secondary amine of the piperazin-2-one. Alternatively, 2-amino-4-methylthiazole (B167648) could be a precursor, which would then be coupled with a synthon that forms the piperazinone ring.

Based on this analysis, the key precursors identified are:

Piperazin-2-one : The core heterocyclic scaffold.

2-Halo-4-methylthiazole (e.g., 2-bromo-4-methylthiazole) : A key intermediate for C-N bond formation.

2-Amino-4-methylthiazole : An alternative precursor for building the piperazinone ring onto the thiazole moiety.

Established Synthetic Routes for the Piperazin-2-one Core Derivatization

The piperazin-2-one core is a prevalent scaffold in medicinal chemistry. Several synthetic routes for its formation and derivatization have been established. A common approach involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with a two-carbon electrophilic synthon.

For instance, the reaction of an N-protected ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization via nucleophilic substitution, yields the piperazin-2-one ring. The protecting group on the second nitrogen can then be removed to allow for further derivatization.

Another established route involves the reductive amination of an amino acid ester with an aldehyde, followed by cyclization. This method allows for the introduction of substituents at various positions on the piperazinone ring. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have also been employed for the N-arylation of piperazin-2-ones, providing a direct method for attaching aryl or heteroaryl groups. nih.govgrafiati.com

Method Description
Intramolecular CyclizationReaction of an N-protected ethylenediamine with an α-haloacetyl halide followed by base-mediated cyclization.
Reductive Amination/CyclizationReductive amination of an amino acid ester with an aldehyde, followed by intramolecular amide formation.
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of an aryl or heteroaryl halide with piperazin-2-one. nih.gov

Synthesis of the 4-Methyl-thiazol-2-YL Moiety and Its Attachment Strategies

The 4-methyl-thiazol-2-yl moiety is typically synthesized via the Hantzsch thiazole synthesis. This involves the reaction of a thioamide, in this case, thiourea, with an α-haloketone, such as chloroacetone. This condensation reaction directly yields 2-amino-4-methylthiazole.

To attach this moiety to the piperazin-2-one core, several strategies can be employed:

Buchwald-Hartwig Cross-Coupling : This is a powerful method for forming C-N bonds. In this approach, 2-bromo-4-methylthiazole (B1268296) (which can be synthesized from 2-amino-4-methylthiazole via a Sandmeyer-type reaction) is coupled with piperazin-2-one in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method offers good functional group tolerance and generally high yields. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : If the thiazole ring is activated with electron-withdrawing groups, direct nucleophilic substitution of a leaving group at the 2-position by the piperazinone nitrogen is possible. However, for an electron-rich heterocycle like 4-methylthiazole, this approach is less common.

Ring Formation Approach : An alternative strategy involves reacting 2-amino-4-methylthiazole with a suitable bifunctional electrophile, such as chloroacetyl chloride, to form an intermediate amide. researchgate.netnih.gov This intermediate can then be reacted with a protected aminoacetaldehyde equivalent, followed by deprotection and cyclization to construct the piperazin-2-one ring directly onto the thiazole moiety. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of the synthesis of this compound, particularly via the Buchwald-Hartwig cross-coupling, is crucial for achieving high yields and purity. Key parameters to consider for optimization include the choice of catalyst, ligand, base, solvent, and temperature.

Table of Optimization Parameters for Buchwald-Hartwig Coupling:

Parameter Options Considerations
Palladium Catalyst Pd(OAc)2, Pd2(dba)3Catalyst loading and stability.
Ligand BINAP, Xantphos, RuPhosLigand choice can significantly impact reaction rate and yield. nih.gov
Base NaOtBu, K2CO3, Cs2CO3Base strength and solubility can affect the reaction outcome. wuxiapptec.com
Solvent Toluene, Dioxane, THFSolvent polarity and boiling point are important factors.
Temperature 80-110 °CHigher temperatures often lead to faster reactions but can also cause decomposition. wuxiapptec.com

A systematic screening of these parameters using design of experiment (DoE) methodologies can lead to the identification of optimal conditions. For example, a study on a similar Buchwald-Hartwig coupling highlighted the importance of the protecting group on the pyrazole (B372694) nitrogen, which proved to have a major impact on the feasibility of the cross-coupling. nih.gov

Advanced Synthetic Techniques for Stereoselective Synthesis of Related Enantiomers

The synthesis of enantiomerically pure analogs of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several advanced synthetic techniques can be employed for the stereoselective synthesis of piperazin-2-one derivatives.

One approach is the use of chiral pool starting materials, such as amino acids, to construct the piperazinone core with a defined stereocenter. For example, starting from a chiral α-amino acid, the piperazin-2-one ring can be formed while retaining the stereochemical integrity of the α-carbon.

Asymmetric catalysis offers a more versatile approach. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates, which allows for the enantioselective introduction of substituents at the α-position to the carbonyl group. nih.gov

Technique Description
Chiral Pool SynthesisUtilization of readily available chiral starting materials, such as amino acids, to introduce stereocenters.
Asymmetric HydrogenationCatalytic hydrogenation of a prochiral precursor using a chiral catalyst to induce enantioselectivity. dicp.ac.cnrsc.org
Asymmetric Allylic AlkylationPalladium-catalyzed reaction of an allylic substrate with a piperazin-2-one enolate in the presence of a chiral ligand. nih.gov

Novel Approaches in the Derivatization of this compound for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, a variety of derivatives can be synthesized. Novel derivatization strategies can focus on modifying both the thiazole and piperazinone moieties.

Derivatization of the Thiazole Moiety:

Substitution at the 5-position: The 5-position of the thiazole ring can be functionalized through electrophilic aromatic substitution or by starting with a pre-functionalized thiazole precursor. This allows for the introduction of various substituents, such as halogens, alkyl, or aryl groups, to probe their effect on biological activity.

Modification of the 4-methyl group: The methyl group can be replaced with other alkyl or functionalized alkyl groups by using different α-haloketones in the Hantzsch synthesis.

Derivatization of the Piperazinone Moiety:

Substitution at the N4-position: The secondary amine at the N4 position of the piperazinone ring is a key site for derivatization. It can be acylated, alkylated, or subjected to reductive amination to introduce a wide range of substituents.

Substitution at the C3, C5, and C6 positions: Introducing substituents on the carbon backbone of the piperazinone ring can be achieved by using appropriately substituted ethylenediamine precursors or through stereoselective alkylation methods as described in section 2.5.

These derivatization strategies, coupled with biological screening, can provide valuable insights into the SAR of this class of compounds. nih.gov

Systematic Exploration of Substituent Effects on the Thiazole Ring of this compound

The 4-methyl-thiazole moiety is a key structural feature of the parent compound, and modifications to this ring can significantly impact its interaction with biological targets. The electronic and steric properties of substituents on the thiazole ring play a crucial role in modulating activity.

Research on related thiazole-containing compounds has demonstrated that the nature and position of substituents are critical. For instance, in a series of 2-amino-4-thiazole-containing renin inhibitors, the substitution pattern on the thiazole ring was found to be important for potency. nih.gov While the parent compound has a methyl group at the 4-position, the introduction of other substituents could lead to varied effects.

Studies on other thiazole derivatives have shown that electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro), on a phenyl ring attached to the thiazole can enhance biological activity in some contexts. mdpi.com Conversely, electron-donating groups like methoxy (B1213986) have also been shown to be beneficial in other series of thiazole-containing compounds. mdpi.com The introduction of bulky groups, such as an adamantyl substituent, has also been explored and found to yield significant activity in certain classes of thiazole derivatives. mdpi.com

In the context of this compound, a systematic exploration would involve the synthesis and evaluation of analogues with various substituents at the 4- and 5-positions of the thiazole ring. The table below outlines hypothetical modifications and their potential impact based on findings from related compounds.

Position on Thiazole RingSubstituentPotential Effect on Activity (based on related compounds)Rationale
4EthylMay be well-tolerated or slightly decrease activity.Slight increase in steric bulk compared to methyl.
4TrifluoromethylCould increase activity due to electron-withdrawing nature.Enhances binding through electronic interactions.
4PhenylMay increase activity through additional hydrophobic interactions.Provides a larger surface for van der Waals contacts.
5ChloroMay increase activity.Electron-withdrawing groups are often favorable.
5NitroCould significantly alter electronic properties and activity.Strong electron-withdrawing group.

Impact of Substitutions on the Piperazin-2-one Ring System of this compound

The piperazin-2-one ring is another critical component for modification. Substitutions on this ring can affect the molecule's conformation, solubility, and interactions with target proteins. The nitrogen atoms and the carbonyl group of the piperazin-2-one ring are key points for potential interactions.

In a study of dermorphin (B549996) analogues containing chiral piperazin-2-one, the configuration of the piperazin-2-one ring was found to be important for opiate activities, suggesting that stereochemistry plays a crucial role. nih.gov Furthermore, replacing the piperazin-2-one ring with a piperazine ring altered the biological activity, indicating the importance of the carbonyl group for interaction with the target. nih.gov

In a different study on piperazin-2-one derivatives as cytotoxic agents, the replacement of an imidazole (B134444) moiety with groups like guanidine, thiourea, and hydrazide led to increased cytotoxicity. researchgate.net This suggests that the nature of the substituent at the N1 position of the piperazin-2-one ring can significantly influence biological outcomes. While the parent compound has the 4-methyl-thiazole group at this position, further substitutions on the piperazin-2-one ring itself are worthy of investigation.

The following table details potential modifications to the piperazin-2-one ring and their hypothetical consequences on activity.

Position on Piperazin-2-one RingSubstituentPotential Effect on ActivityRationale
3MethylMay introduce steric hindrance or favorable hydrophobic interactions.Introduction of a chiral center could lead to stereospecific activity.
3,3-DimethylMay restrict conformational flexibility.Could lock the molecule into a more or less active conformation.
5PhenylCould enhance activity through pi-stacking or hydrophobic interactions.Adds a significant aromatic moiety.
6Oxo (piperazin-2,6-dione)May alter hydrogen bonding capabilities.Introduction of a second carbonyl group.

Investigation of Linker Modifications Connecting the Thiazole and Piperazin-2-one Moieties

In this compound, the thiazole and piperazin-2-one rings are directly connected. This direct linkage imparts a degree of rigidity to the molecule. The introduction of a linker between these two rings could alter the conformational flexibility and the spatial orientation of the two moieties relative to each other, which could in turn affect binding to a biological target.

In a series of thiazole-piperazine hybrids, the nature of the linker was shown to be important for activity. mdpi.com While these compounds differ from the parent compound by having a piperazine instead of a piperazin-2-one and a different substitution pattern, the principle of linker modification remains relevant. For instance, introducing a flexible alkyl chain or a more rigid cyclic linker could be explored.

A study on multifunctional tacrine-quinoline hybrids highlighted that the length of the piperazine-containing linker significantly influenced activity, with an optimal length allowing for simultaneous engagement with different sites of the target enzyme. mdpi.com This underscores the importance of the spatial arrangement of the pharmacophoric elements.

Possible linker modifications and their potential impact are outlined in the table below.

Linker TypeExamplePotential Effect on ActivityRationale
Methylene (-CH2-)2-(1-(4-methylthiazol-2-yl)methyl)piperazin-2-oneIncreases flexibility, may allow for better binding orientation.Introduces a single rotatable bond.
Ethylene (-CH2CH2-)2-(1-(4-methylthiazol-2-yl)ethyl)piperazin-2-oneFurther increases flexibility and distance between the rings.Two rotatable bonds.
Amide (-CONH-)1-(4-methylthiazole-2-carbonyl)piperazin-2-oneIntroduces a hydrogen bond donor/acceptor and changes electronic properties.Amide bond is planar and can participate in hydrogen bonding.
None (Direct Linkage)This compoundProvides conformational restriction.The current structure.

Conformational Analysis and Its Influence on Structure-Activity Relationships of this compound Derivatives

The three-dimensional conformation of this compound is a key determinant of its biological activity. The piperazin-2-one ring can adopt different conformations, such as chair, boat, or twist-boat, which will influence the relative orientation of the substituents.

A study on the conformational analysis of 2-substituted piperazines revealed a preference for the axial conformation for 1-acyl and 1-aryl substituted piperazines. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov Applying this to this compound, it is plausible that the 4-methyl-thiazole group prefers an axial orientation. This would place the thiazole ring in a specific spatial position that could be crucial for its interaction with a target.

Pharmacophore Modeling Derived from SAR Studies of this compound Analogs

Based on the SAR data from analogous compounds, a hypothetical pharmacophore model for the biological activity of this compound derivatives can be proposed. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity.

A study on 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, which also contain a thiazole-piperazine scaffold, led to the development of a pharmacophore model for 5-HT2A receptor antagonists. researchgate.net This model identified key features such as aromatic rings, a basic protonatable nitrogen, and a hydrogen bond acceptor. researchgate.net

Drawing from this and the structural features of this compound, a putative pharmacophore model could include:

A heterocyclic aromatic ring feature: corresponding to the 4-methyl-thiazole ring.

A hydrogen bond acceptor feature: represented by the carbonyl oxygen of the piperazin-2-one ring.

A hydrogen bond acceptor/protonatable nitrogen feature: corresponding to the N4 nitrogen of the piperazin-2-one ring.

A hydrophobic feature: represented by the methyl group on the thiazole ring.

The spatial relationship between these features would be critical for activity. The distances and angles between these pharmacophoric points would define the geometry of the binding pocket of the target protein. Further SAR studies on a wider range of analogues would be necessary to refine and validate this hypothetical pharmacophore model.

Target Identification and Molecular Mechanism of Action Research for 1 4 Methyl Thiazol 2 Yl Piperazin 2 One

Biochemical Assays for Identification of Primary Biological Targets

No published studies detailing the use of biochemical assays to identify the primary biological targets of 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one were found.

Enzymatic Inhibition/Activation Studies of this compound

There is no available data from enzymatic inhibition or activation studies for this specific compound.

Receptor Binding and Ligand-Target Interaction Analysis of this compound

Information regarding receptor binding affinities and ligand-target interaction analysis for this compound is not present in the current scientific literature.

Cellular Pathway Modulation by this compound

Research elucidating the modulation of specific cellular pathways by this compound has not been reported.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure in In Vitro Systems

No transcriptomic or proteomic profiling studies in response to exposure to this compound are available.

Elucidation of Downstream Signaling Events Triggered by this compound

There are no published findings that describe the downstream signaling events initiated by this compound.

Computational and Theoretical Studies of 1 4 Methyl Thiazol 2 Yl Piperazin 2 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction of 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

The process involves preparing the 3D structure of the ligand and the protein receptor. The ligand's structure is energy-minimized to find its most stable conformation. The docking simulation then systematically explores various possible conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. Lower binding energy scores typically indicate a more stable and favorable interaction.

Studies on similar thiazole (B1198619) and piperazine (B1678402) derivatives have shown their potential to interact with various biological targets, including kinases and receptors. nih.govnih.govnih.gov For this compound, docking simulations could identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in a target's active site. For instance, docking studies on related thiazole derivatives have revealed interactions with key amino acids in targets like cyclin-dependent kinases (CDK2/4/6) and tubulin. nih.govresearchgate.net The thiazole nitrogen, the piperazinone carbonyl oxygen, and the secondary amine in the piperazinone ring are potential hydrogen bond acceptors and donors that could be crucial for binding.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

ParameterValue/Description
Target Protein Hypothetical Kinase (e.g., PDB ID: 4XE0)
Binding Energy (kcal/mol) -8.5
Key Interacting Residues ASP-145, LYS-89, LEU-22, PHE-80
Hydrogen Bonds Formed between the piperazinone carbonyl oxygen and the backbone NH of ASP-145.
Hydrophobic Interactions The 4-methyl-thiazole ring is positioned in a hydrophobic pocket defined by LEU-22 and PHE-80.
Predicted Inhibition Constant (Ki) 150 nM

Molecular Dynamics Simulations to Explore Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the conformational stability of the ligand-protein complex predicted by docking and to explore the kinetics of the binding process.

Starting from the best-docked pose, the complex is placed in a simulated physiological environment (typically a box of water molecules and ions). The forces between atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period, often in the nanosecond to microsecond range.

Analysis of the MD trajectory can reveal the stability of the ligand within the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over time suggests that the complex is in equilibrium and the binding is stable. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. Such simulations have been effectively used to validate docking results for other thiazole-piperazine inhibitors. nih.govnih.gov

Table 2: Representative Parameters and Outcomes from a Hypothetical 100 ns MD Simulation

MetricResultInterpretation
Ligand RMSD Plateaued at ~2.0 Å after 20 nsThe ligand remains stably bound in the active site without significant conformational changes.
Protein Backbone RMSD Maintained below 3.0 ÅThe overall protein structure is stable and not significantly perturbed by ligand binding.
Average Number of H-Bonds 2.5Key hydrogen bonds identified in docking are consistently maintained throughout the simulation.
Binding Free Energy (MM/PBSA) -45 kcal/molA favorable binding free energy, confirming a strong and stable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve designing and synthesizing a library of its analogs and testing their activity against a specific biological target.

The process involves calculating various molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's structure, including physicochemical (e.g., logP, molecular weight), electronic (e.g., dipole moment), and topological (e.g., connectivity indices) properties. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that predicts activity based on these descriptors. nih.govwu.ac.thresearchgate.net

A robust QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For instance, a model might reveal that increasing the hydrophobicity of a particular substituent or adding a hydrogen bond donor at a specific position on the thiazole or piperazinone ring enhances biological activity. Studies on thiazole analogs have successfully used QSAR to identify key structural features for activity against targets like alpha-glucosidase. ufv.br

Table 3: Example of Molecular Descriptors in a Hypothetical QSAR Model for Analogs

DescriptorTypeCorrelation with ActivityInterpretation
SlogP PhysicochemicalPositiveHigher lipophilicity may improve membrane permeability or hydrophobic interactions with the target.
TPSA TopologicalNegativeLower polar surface area might be beneficial for crossing cell membranes.
LUMO Energy ElectronicPositiveA higher energy Lowest Unoccupied Molecular Orbital could indicate better charge transfer interactions.
Number of Rotatable Bonds StructuralNegativeReduced conformational flexibility may lead to a more favorable binding entropy.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. rsc.org These calculations can determine the molecule's 3D geometry, charge distribution, and the energies of its molecular orbitals.

For this compound, DFT calculations can optimize its geometry to find the most stable conformation. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and helps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential intermolecular interactions. rsc.org

Table 4: Hypothetical Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G basis set) *

PropertyCalculated ValueSignificance
HOMO Energy -6.2 eVIndicates the electron-donating capability of the molecule.
LUMO Energy -1.5 eVIndicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap 4.7 eVSuggests good chemical stability.
Dipole Moment 3.8 DebyeIndicates a polar nature, which is important for solubility and binding interactions.
MEP Analysis Negative potential around the piperazinone carbonyl oxygen and thiazole nitrogen atoms.These regions are likely sites for hydrogen bonding or electrophilic attack.

In Silico Prediction of ADMET-Related Properties for Research Prioritization

Before committing significant resources to synthesizing a compound, it is crucial to predict its pharmacokinetic and safety profile. In silico tools are widely used to estimate a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early in the drug discovery process.

For this compound, various computational models can predict properties like oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five and Veber's Rule. These rules are based on molecular properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Several studies on related thiazole-piperazine structures have successfully employed these in silico methods to evaluate their drug-like properties. mdpi.comnih.govresearchgate.net

Table 5: Predicted ADMET and Physicochemical Properties for this compound

PropertyPredicted ValueAcceptable RangeInterpretation/Significance
Molecular Weight 211.28 g/mol < 500Compliant with Lipinski's Rule.
logP (Octanol/Water) 1.25< 5Compliant with Lipinski's Rule; indicates good solubility.
Hydrogen Bond Donors 1< 5Compliant with Lipinski's Rule.
Hydrogen Bond Acceptors 4< 10Compliant with Lipinski's Rule.
Topological Polar Surface Area (TPSA) 56.4 Ų< 140 ŲSuggests good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation LowN/AThe compound is unlikely to cross into the central nervous system.
CYP2D6 Inhibition Non-inhibitorN/ALow risk of drug-drug interactions involving this metabolic pathway.
Human Intestinal Absorption (HIA) > 90%> 80%Predicted to be well-absorbed from the gut.

De Novo Design and Virtual Screening Approaches for Novel this compound Derivatives

Building upon the foundational knowledge of this compound, computational techniques can be used to design novel derivatives with potentially improved properties. Virtual screening involves searching large databases of chemical compounds to identify molecules with a structure similar to the lead compound or those predicted to bind to a specific target.

De novo design, on the other hand, is an algorithm-based approach to build new molecules from scratch or by modifying an existing scaffold. Using this compound as a starting point, these programs can suggest modifications to improve binding affinity, selectivity, or ADMET properties. For example, software could suggest adding specific functional groups to the piperazinone ring or substituting the methyl group on the thiazole ring to better occupy a sub-pocket in the target's active site, a strategy used in the design of other thiazole-piperazine agents. nih.govsid.ir These newly designed virtual compounds can then be subjected to the same computational pipeline of docking, MD simulations, and ADMET prediction to prioritize the most promising candidates for synthesis.

Table 6: Examples of Virtually Designed Derivatives and Their Predicted Improvements

DerivativeModificationPredicted ImprovementRationale
Derivative A Addition of a hydroxyl group to the piperazinone ring.Improved binding affinity (-9.2 kcal/mol).Forms an additional hydrogen bond with a key SER residue in the active site.
Derivative B Replacement of the thiazole methyl group with a trifluoromethyl group.Increased metabolic stability.The C-F bond is stronger and less susceptible to oxidative metabolism.
Derivative C Fusion of a phenyl ring to the piperazinone scaffold.Enhanced target selectivity.The larger scaffold allows for more specific interactions within a broader binding pocket.

Advanced in Vitro Biological Evaluation of 1 4 Methyl Thiazol 2 Yl Piperazin 2 One

Cell-Based Assays for Functional Activity Assessment

To determine the functional activity of 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one, a variety of cell-based assays would be the primary starting point. These assays are crucial for understanding how the compound affects cellular processes in a biologically relevant context. Initially, general cytotoxicity would be assessed using assays such as the MTT or MTS assay across a panel of human cancer cell lines (e.g., prostate, breast, lung) and a non-cancerous control cell line (e.g., fibroblasts) to determine the compound's cytostatic or cytotoxic potential and its preliminary therapeutic window. nih.gov

Should the compound exhibit significant activity, more specific functional assays would be designed based on the therapeutic target of interest. For instance, if the compound is hypothesized to be an enzyme inhibitor, cell-based assays measuring the downstream consequences of target inhibition, such as reporter gene assays or phosphorylation status of a target protein, would be utilized. For a compound with potential anticancer properties, assays measuring apoptosis (e.g., caspase-3/7 activity assays), cell cycle progression (e.g., flow cytometry with propidium (B1200493) iodide staining), or cell migration and invasion (e.g., transwell assays) would be conducted. nih.gov The thiazole-piperazine scaffold is present in molecules with a wide range of biological activities, including antimicrobial and anticancer effects, making a broad initial screening approach valuable. nih.govmdpi.comnih.gov

High-Throughput Screening Methodologies Employed for this compound Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds. For derivatives of this compound, HTS would be employed to identify "hit" compounds with desired biological activity. These campaigns utilize automated, miniaturized assays to increase throughput and reduce costs. mdpi.com

The screening process would involve testing a library of structurally related analogues of the parent compound in a specific, validated assay. This could be a biochemical assay targeting a purified enzyme or a cell-based assay designed to measure a particular cellular event (e.g., inhibition of cell proliferation, activation of a specific signaling pathway). mdpi.comnih.gov For example, a library of thiazolyl-piperazinone derivatives could be screened against a panel of kinases or proteases implicated in a disease. Data from HTS campaigns are typically analyzed to identify compounds that meet predefined activity and selectivity criteria, which then become the starting point for more detailed structure-activity relationship (SAR) studies.

Phenotypic Screening Strategies for Unbiased Target Discovery

In contrast to target-based screening, phenotypic screening involves identifying molecules that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.gov This unbiased approach has seen a resurgence as it can uncover novel mechanisms of action. nih.gov

For a new chemical entity like this compound and its derivatives, a phenotypic screen would involve exposing various cell models to the compounds and using high-content imaging and analysis to detect changes in cellular morphology, protein localization, or other observable features. For example, cells could be stained with multiple fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria, and automated microscopy would capture images to quantify changes indicative of a specific biological response (e.g., apoptosis, autophagy, or differentiation). This approach is particularly powerful for complex diseases where the optimal molecular target may not be known.

Studies on Cellular Permeability and Intracellular Distribution in Model Systems

For a compound to be effective, it must often cross cellular membranes to reach its intracellular target. Therefore, assessing the cellular permeability of this compound is a critical step. Standard in vitro models, such as the Caco-2 cell monolayer assay, are widely used to predict intestinal absorption of orally administered drugs. acs.orgresearchgate.netnih.gov The apparent permeability coefficient (Papp) would be determined by measuring the flux of the compound from the apical to the basolateral side of the cell monolayer. nih.gov Some piperazine (B1678402) derivatives have been shown to act as permeation enhancers, a property that would be investigated. acs.orgnih.gov

Understanding where a compound localizes within a cell is also vital. The intracellular distribution of this compound could be studied using techniques like fluorescence microscopy, if the compound is intrinsically fluorescent or can be tagged with a fluorophore. researchgate.net This would reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, providing clues about its potential mechanism of action and off-target effects. researchgate.net

Below is a hypothetical data table illustrating the kind of data generated from permeability studies on a series of hypothetical derivatives.

Compound IDStructure ModificationPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
MTP-1(Parent Compound)2.51.8
MTP-2Addition of fluoro group3.11.5
MTP-3Addition of hydroxyl group1.92.1
MTP-4Ring substitution4.51.2

Co-culture and 3D Cell Culture Models for Complex Biological System Evaluation

Traditional two-dimensional (2D) cell monolayers often fail to replicate the complex cellular interactions and microenvironment of in vivo tissues. rsc.org To bridge this gap, advanced models such as co-cultures and three-dimensional (3D) cell cultures are increasingly used. nih.govnih.govresearchgate.netresearchgate.net

To evaluate this compound in a more physiologically relevant context, it would be tested in these advanced models. For instance, in an oncology setting, the compound could be assessed on 3D multicellular tumor spheroids, which mimic the gradients of oxygen, nutrients, and proliferative states found in a solid tumor. rsc.org Co-culture models, where cancer cells are grown with other cell types found in the tumor microenvironment, such as fibroblasts or immune cells, would allow for the study of how these interactions influence the compound's efficacy. nih.govnih.gov These complex systems provide a more accurate prediction of a drug candidate's potential performance in vivo. rsc.orgresearchgate.net

The following table represents hypothetical results from a 3D spheroid assay comparing the parent compound to a derivative.

Compound IDCell LineSpheroid Growth Inhibition (IC₅₀, µM)
MTP-1HT-29 (Colon Cancer)15.2
MTP-4HT-29 (Colon Cancer)8.7
MTP-1A549 (Lung Cancer)21.5
MTP-4A549 (Lung Cancer)12.3

Exploratory in Vivo Biological Evaluation of 1 4 Methyl Thiazol 2 Yl Piperazin 2 One in Non Human Models

Selection and Justification of Relevant Animal Models for Mechanistic Research (excluding efficacy or therapeutic outcome)

To investigate the in vivo mechanisms of action of 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one, the selection of appropriate animal models is paramount. Given the structural motifs of a thiazole (B1198619) and a piperazine (B1678402) ring, which are present in centrally acting agents, rodent models are frequently employed. Specifically, male Sprague-Dawley rats and C57BL/6 mice are often chosen due to their well-characterized neuroanatomy, physiology, and genetics. These models allow for the investigation of target engagement in the central nervous system (CNS). For instance, if in vitro data were to suggest an interaction with specific neurotransmitter systems, animal models with known receptor distributions and densities in particular brain regions would be selected to explore these interactions in a living organism. The primary justification for using these models is to understand the fundamental biological interactions of the compound, independent of any potential therapeutic effect.

Pharmacodynamic Marker Analysis in Non-Human Organisms (focusing on target engagement, not clinical effect)

Pharmacodynamic (PD) markers are crucial for demonstrating that this compound interacts with its intended biological target in a living system. These markers are measurable indicators of a molecular or cellular response to the compound. For a CNS-active compound, this could involve measuring changes in the levels of neurotransmitters or their metabolites in specific brain regions. For example, if the compound is hypothesized to modulate dopaminergic activity, the levels of dopamine (B1211576) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), could be quantified in brain tissue or cerebrospinal fluid. Techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection are standard for such analyses. The goal is to establish a dose-dependent relationship between the compound's presence and a measurable biological response at the target site, thereby confirming target engagement.

Interactive Data Table: Hypothetical Pharmacodynamic Marker Analysis

Below is a hypothetical representation of data that could be generated from a pharmacodynamic study.

Animal ModelBrain RegionAnalyteChange from Baseline (%)
Sprague-Dawley RatStriatumDopamine+25
Sprague-Dawley RatStriatumDOPAC+40
C57BL/6 MouseNucleus AccumbensSerotonin+15
C57BL/6 MousePrefrontal CortexNorepinephrine+5

Microdialysis and Biomarker Studies in Animal Models to Understand Compound Distribution (excluding pharmacokinetic profiles)

In vivo microdialysis is a powerful technique for sampling the extracellular fluid in specific tissues of a freely moving animal, providing insight into the unbound concentration of a compound at its site of action. nih.gov For this compound, a microdialysis probe would be stereotaxically implanted into a target brain region, such as the hippocampus or striatum, in a rat or mouse. sygnaturediscovery.com This allows for the continuous collection of dialysate samples, which can then be analyzed to determine the concentration of the compound over time. This technique is invaluable for correlating the presence of the compound in a specific brain region with observed pharmacodynamic effects or behavioral changes. Furthermore, the dialysate can be simultaneously analyzed for biomarkers, such as neurotransmitters, to provide a direct link between compound distribution and its neurochemical effects. springernature.com

Ex Vivo Analysis of Tissues from Treated Animals to Corroborate In Vitro Findings

Ex vivo analysis involves the examination of tissues from animals previously administered this compound to confirm that the biological effects observed in vitro also occur within the more complex environment of a whole organism. Following a predefined treatment period, animals are euthanized, and tissues of interest (e.g., brain, liver, kidney) are rapidly excised. These tissues can then be processed for a variety of assays. For instance, if in vitro studies indicated that the compound binds to a specific receptor, receptor occupancy studies could be performed on the brain tissue. This is often accomplished using radioligand binding assays where the displacement of a known radioactive ligand by the compound is measured. Such studies provide concrete evidence of target engagement in the relevant tissue and help to validate the in vitro findings.

Interactive Data Table: Hypothetical Ex Vivo Receptor Occupancy

Animal ModelTissueTarget ReceptorReceptor Occupancy (%)
Sprague-Dawley RatBrain CortexReceptor X65
Sprague-Dawley RatHippocampusReceptor X72
C57BL/6 MouseStriatumReceptor Y15
C57BL/6 MouseCerebellumReceptor Y10

Behavioral and Physiological Endpoint Assessments for Mechanistic Insights (excluding therapeutic outcomes)

Behavioral and physiological assessments in animal models can provide valuable mechanistic insights into the functional consequences of the target engagement of this compound. These endpoints are not selected to demonstrate a therapeutic benefit but rather to understand the compound's physiological effects. For example, locomotor activity monitoring can indicate whether the compound has stimulant or sedative properties, which can be correlated with its effects on specific neurotransmitter systems. Similarly, tests such as the elevated plus maze or open field test can reveal effects on anxiety-like behaviors, providing clues about its modulation of neural circuits involved in fear and stress responses. Physiological parameters like body temperature and heart rate can also be monitored to assess the compound's systemic effects. These assessments, when combined with pharmacodynamic and distribution data, contribute to a comprehensive understanding of the compound's in vivo mechanism of action.

Future Research Directions and Unanswered Questions for 1 4 Methyl Thiazol 2 Yl Piperazin 2 One

Emerging Methodologies for Deeper Mechanistic Understanding

A foundational aspect of future research will be to elucidate the precise mechanisms of action of 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one. While its biological targets are currently unknown, several emerging methodologies can be employed to gain a deeper understanding. Initial in silico studies, such as molecular docking, can predict potential binding affinities to a wide array of protein targets, including kinases, G-protein coupled receptors, and enzymes, which are known to interact with thiazole (B1198619) and piperazine-containing compounds. nih.govnih.gov

Subsequent in vitro validation using techniques like surface plasmon resonance (SPR) can confirm these interactions and quantify binding kinetics. nih.gov Furthermore, to understand its effects at a cellular level, high-content screening and pathway analysis can reveal how the compound modulates specific signaling pathways. For instance, should the compound exhibit antiproliferative activity, techniques such as cell cycle analysis and apoptosis assays would be crucial to determine the mechanistic underpinnings of this effect. mdpi.com

Table 1: Potential Methodologies for Mechanistic Elucidation

Methodology Application Potential Insights
Molecular Docking Virtual screening against protein libraries Identification of potential biological targets
Surface Plasmon Resonance (SPR) Real-time analysis of molecular interactions Confirmation of binding and kinetic parameters
High-Content Screening Automated microscopy and image analysis Cellular phenotypic changes and pathway modulation
Cell Cycle Analysis Flow cytometry-based assessment Determination of effects on cell proliferation

Potential for Multitargeting Approaches with this compound Scaffolds

The structural complexity of this compound lends itself to the development of multitargeting agents. The thiazole ring is a well-known pharmacophore with a broad range of biological activities, while the piperazine (B1678402) moiety is a common linker in many drugs, capable of interacting with multiple receptors. mdpi.commdpi.com This dual functionality could be harnessed to design derivatives that simultaneously modulate different biological pathways, a strategy that is gaining traction in the treatment of complex diseases like cancer and neurodegenerative disorders.

For example, by modifying the substituents on the piperazine and thiazole rings, it may be possible to create derivatives that act as dual inhibitors of different kinases or that target both a receptor and an enzyme involved in a particular disease cascade. The development of such multitargeted ligands could offer improved efficacy and a reduced likelihood of drug resistance.

Application of Advanced Imaging Techniques for In Situ Biological Monitoring

To visualize the biodistribution and target engagement of this compound in real-time, advanced imaging techniques will be indispensable. The synthesis of fluorescently-labeled derivatives would enable the use of techniques like confocal microscopy and fluorescence resonance energy transfer (FRET) to monitor the compound's localization within cells and its interaction with target proteins in situ.

Furthermore, the development of positron emission tomography (PET) tracers based on this scaffold could allow for non-invasive, whole-body imaging in preclinical models. This would provide invaluable information on the pharmacokinetic and pharmacodynamic properties of the compound, helping to guide its optimization for therapeutic use.

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, and their application to the optimization of this compound derivatives holds immense promise. nih.gov Quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of novel derivatives based on their chemical structures. nih.gov This can significantly expedite the identification of lead compounds with improved potency and selectivity. researchgate.net

Generative AI models can also be employed to design novel derivatives with desired pharmacological profiles. By training these models on large datasets of known bioactive molecules, it is possible to generate new chemical entities based on the this compound scaffold that are predicted to have high affinity for specific biological targets. nih.gov

Table 2: AI and ML in Drug Discovery

AI/ML Application Description Potential Outcome
QSAR Modeling Predicting biological activity from chemical structure Rapid identification of potent derivatives
Generative Models Designing novel molecules with desired properties Expansion of chemical space and discovery of novel leads

Challenges and Opportunities in Modulating Specific Biological Pathways with this compound

The primary opportunity for this compound lies in the vast therapeutic potential of the thiazole and piperazine heterocycles. mdpi.commdpi.com Derivatives of these scaffolds have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govnih.gov The key challenge will be to achieve selectivity for a specific biological pathway to minimize off-target effects.

A thorough understanding of the structure-activity relationships (SAR) will be critical. Systematic modification of the scaffold and the evaluation of the resulting derivatives against a panel of biological targets will be necessary to identify the key structural features that govern potency and selectivity. The inherent flexibility of the piperazine ring also presents both a challenge and an opportunity for conformational locking strategies to enhance target specificity.

Exploration of Novel Synthetic Routes for Sustainable and Scalable Production in Academic Settings

For the widespread academic investigation of this compound and its derivatives, the development of efficient, sustainable, and scalable synthetic routes is paramount. Traditional synthetic methods often rely on harsh reagents and generate significant waste. bepls.com Future research should focus on the exploration of greener synthetic methodologies.

This includes the use of environmentally benign solvents, catalytic reactions, and flow chemistry approaches. researchgate.net Multicomponent reactions, which allow for the construction of complex molecules in a single step, could also offer a more atom-economical and efficient route to this scaffold. researchgate.net The development of such sustainable synthetic strategies will not only be environmentally responsible but will also make this promising class of compounds more accessible to the broader research community.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Methyl-thiazol-2-YL)-piperazin-2-one, and how can reaction conditions be optimized?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a general procedure involves coupling a thiazole derivative with a functionalized piperazin-2-one precursor under mild basic conditions. Flash chromatography (SiO₂, optimized solvent ratios like 1:2 PE–Et₂O) is often used for purification, yielding products in moderate to high purity (e.g., 66% yield for a structurally similar compound) .
  • Optimization : Reaction parameters such as temperature (20–60°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of thiazole derivatives) significantly affect yields. Monitoring via TLC or HPLC is recommended to track progress .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • HRMS (ESI) : Critical for confirming molecular weight and formula (e.g., [C₈H₁₀N₃OS]+ expected m/z 196.0542, observed 196.0538) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1652 cm⁻¹ for the piperazin-2-one ring and C-S/C-N vibrations in the thiazole moiety at ~697 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl groups on thiazole at δ ~2.4 ppm for ¹H and ~20 ppm for ¹³C) .

Advanced Research Questions

Q. How do structural modifications to the piperazin-2-one or thiazole moieties influence biological activity (e.g., enzyme inhibition)?

  • Case Study : Substituting the thiazole’s 4-methyl group with electron-withdrawing groups (e.g., Cl) enhances interactions with hydrophobic enzyme pockets, as seen in MDM2 antagonists like (±)-Nutlin-3 .
  • Methodology :

  • SAR Studies : Test derivatives in vitro (e.g., IC₅₀ assays for Factor Xa inhibition ).
  • Docking Simulations : Use software like AutoDock to predict binding affinities based on substituent polarity and steric effects .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Root Causes : Solvent effects (CDCl₃ vs. DMSO-d₆), impurities, or tautomerism (e.g., keto-enol equilibria in piperazin-2-one).
  • Strategies :

  • Standardized Protocols : Use identical solvent systems and internal standards (e.g., TMS) across studies .
  • 2D NMR : Employ HSQC or COSY to resolve overlapping signals .
    • Example : A reported δ 3.2 ppm (piperazine CH₂) shifted to δ 3.5 ppm in DMSO due to hydrogen bonding .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilic substitution sites (e.g., thiazole C5 position) .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions. For example, the piperazin-2-one carbonyl carbon often shows high electrophilicity (f⁺ ~0.15) .
  • Validation : Compare predicted vs. experimental outcomes (e.g., regioselectivity in alkylation reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.